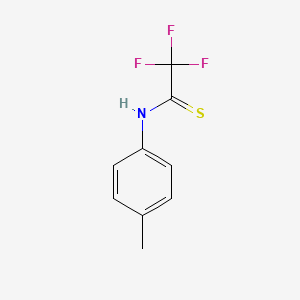
H-DL-Ala-DL-Lys-DL-Pro-DL-Val-DL-Val-DL-His-DL-Leu-DL-Phe-DL-Ala-DL-Asn-DL-xiIle-DL-Val-DL-xiThr-DL-Pro-DL-Arg-DL-xiThr-DL-Pro-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-DL-Ala-DL-Lys-DL-Pro-DL-Val-DL-Val-DL-His-DL-Leu-DL-Phe-DL-Ala-DL-Asn-DL-xiIle-DL-Val-DL-xiThr-DL-Pro-DL-Arg-DL-xiThr-DL-Pro-NH2 is a synthetic peptide composed of multiple DL-amino acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this peptide involves the stepwise addition of each DL-amino acid to the growing peptide chain. This is typically achieved through solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids in a controlled manner. The process involves:
Activation of the carboxyl group: of the incoming amino acid using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: the activated amino acid to the amino group of the growing peptide chain.
Deprotection: of the amino group to allow for the next coupling reaction.
Industrial Production Methods
In an industrial setting, the production of such peptides can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high efficiency and consistency. The final product is then purified using techniques like high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
The peptide can undergo various chemical reactions, including:
Oxidation: This can occur at specific amino acid residues like histidine or methionine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H2O2), performic acid.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: Various alkylating agents or acylating agents.
Major Products
The major products of these reactions depend on the specific amino acid residues involved. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this peptide can be used as a model compound to study peptide synthesis, folding, and stability. It can also be used to investigate the effects of DL-amino acids on peptide properties.
Biology
In biology, the peptide can be used to study protein-protein interactions, enzyme-substrate interactions, and cellular uptake mechanisms. It can also serve as a tool to investigate the role of specific amino acid residues in biological processes.
Medicine
In medicine, synthetic peptides like this one are explored for their potential therapeutic applications, including as antimicrobial agents, enzyme inhibitors, and drug delivery systems.
Industry
In the industrial sector, peptides are used in the development of new materials, such as hydrogels and nanomaterials, due to their biocompatibility and versatility.
Mecanismo De Acción
The mechanism of action of this peptide depends on its specific sequence and the context in which it is used. Generally, peptides exert their effects by interacting with specific molecular targets, such as receptors, enzymes, or other proteins. These interactions can modulate various biological pathways, leading to the desired therapeutic or experimental outcomes.
Comparación Con Compuestos Similares
Similar Compounds
- H-DL-Pyr-DL-Ala-DL-Asp-DL-Pro-DL-Asn-DL-Lys-DL-Phe-DL-Tyr-Gly-DL-Leu-DL-Met-NH2
- H-DL-Ser-DL-Asn-DL-Leu-DL-Ser-DL-xiThr-DL-Asu-DL-Val-DL-Leu-Gly-DL-Lys-DL-Leu-DL-Ser-DL-Gln-DL-Glu-DL-Leu-DL-His-DL-Lys-DL-Leu-DL-Gln-DL-xiThr-DL-Tyr-DL-Pro-DL-Arg-DL-xiThr-DL-Asp-DL-Val-Gly-DL-Ala-Gly-DL-xiThr-DL-Pro-NH2
Uniqueness
The uniqueness of H-DL-Ala-DL-Lys-DL-Pro-DL-Val-DL-Val-DL-His-DL-Leu-DL-Phe-DL-Ala-DL-Asn-DL-xiIle-DL-Val-DL-xiThr-DL-Pro-DL-Arg-DL-xiThr-DL-Pro-NH2 lies in its specific sequence of DL-amino acids, which can impart unique structural and functional properties. This sequence can influence the peptide’s stability, folding, and interactions with other molecules, making it a valuable tool for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C87H143N25O20 |
|---|---|
Peso molecular |
1859.2 g/mol |
Nombre IUPAC |
2-[2-[[2-[[2-[[2-[[2-[[2-[[1-[6-amino-2-(2-aminopropanoylamino)hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]propanoylamino]-N-[1-[[1-[[1-[2-[[1-[[1-(2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]butanediamide |
InChI |
InChI=1S/C87H143N25O20/c1-15-47(10)67(83(129)106-66(46(8)9)82(128)109-69(51(14)114)86(132)112-36-24-30-61(112)78(124)98-54(28-21-33-95-87(92)93)73(119)108-68(50(13)113)85(131)110-34-22-29-60(110)70(91)116)107-77(123)59(40-63(90)115)100-72(118)49(12)97-74(120)57(38-52-25-17-16-18-26-52)102-75(121)56(37-43(2)3)101-76(122)58(39-53-41-94-42-96-53)103-80(126)64(44(4)5)105-81(127)65(45(6)7)104-79(125)62-31-23-35-111(62)84(130)55(27-19-20-32-88)99-71(117)48(11)89/h16-18,25-26,41-51,54-62,64-69,113-114H,15,19-24,27-40,88-89H2,1-14H3,(H2,90,115)(H2,91,116)(H,94,96)(H,97,120)(H,98,124)(H,99,117)(H,100,118)(H,101,122)(H,102,121)(H,103,126)(H,104,125)(H,105,127)(H,106,129)(H,107,123)(H,108,119)(H,109,128)(H4,92,93,95) |
Clave InChI |
GIZDBAQDDXYVPC-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(C)C)NC(=O)C(CC4=CN=CN4)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]hydrazinylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14798903.png)

![2-[3-[(4-Cyclopropylphenyl)methyl]-4-fluoroindol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14798915.png)
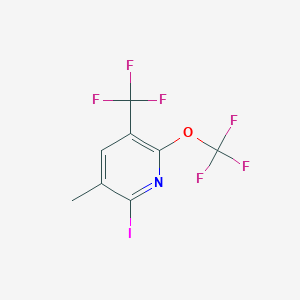

![3-[(10S,13R,14S)-3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14798932.png)
![(2E)-3-(furan-2-yl)-N-({2-[(2-methylphenoxy)acetyl]hydrazinyl}carbonothioyl)prop-2-enamide](/img/structure/B14798942.png)
![N-(3-cyano-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzamide](/img/structure/B14798958.png)
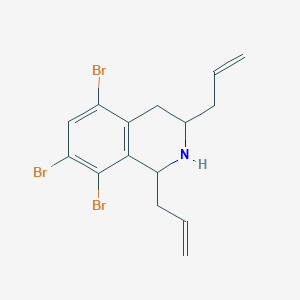

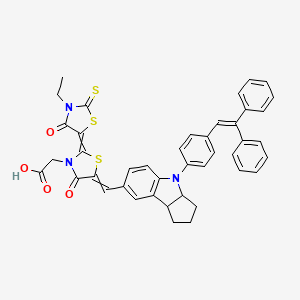
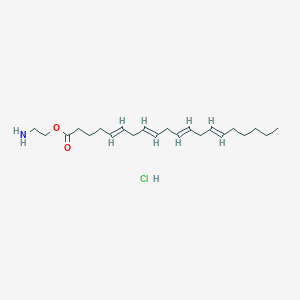
![tert-butyl N-[(3R)-3-hydroxy-3-methylcyclopentyl]carbamate](/img/structure/B14798976.png)
